N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-tert-butylbenzene-1-sulfonamide
Description
This compound features a naphthalene core substituted with a hydroxyl group at position 4 and a 1,3-benzothiazole-2-ylsulfanyl moiety at position 2. The sulfonamide group at position 1 of the naphthalene is further modified with a tert-butylbenzene ring. The benzothiazole ring, linked via a sulfanyl group, introduces aromatic stacking and electron-deficient properties, which may influence biological interactions or material stability .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-tert-butylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3S3/c1-27(2,3)17-12-14-18(15-13-17)35(31,32)29-22-16-24(25(30)20-9-5-4-8-19(20)22)34-26-28-21-10-6-7-11-23(21)33-26/h4-16,29-30H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUHBJSLPALLAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-tert-butylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment to the Naphthalene Ring: The benzothiazole derivative is then reacted with a naphthalene derivative, often through a nucleophilic substitution reaction.
Introduction of the Sulfonamide Group: The final step involves the sulfonation of the compound, typically using sulfonyl chloride in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-tert-butylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The benzothiazole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or sulfonyl chlorides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Properties
The compound has shown potential in photodynamic therapy for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a candidate for targeted cancer therapies, particularly in tumors where traditional treatments may fail.
Anticonvulsant Activity
Research indicates that this compound may act as an anticonvulsant. It is hypothesized to interact with voltage-gated sodium channels and GABA receptors, modulating neuronal excitability and potentially reducing seizure activity.
Enzyme Inhibition
Studies have highlighted the compound's role in enzyme inhibition, particularly concerning carbonic anhydrase isoforms linked to tumor growth. This suggests its utility in developing inhibitors for specific cancer-related pathways .
Receptor Binding Studies
The compound is utilized in biological research to investigate its binding affinity to various receptors. Its structural features allow it to interact with multiple biological targets, making it a valuable tool for studying receptor-ligand interactions.
Mechanistic Studies
Understanding the mechanism of action of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-tert-butylbenzene-1-sulfonamide involves examining its influence on cellular pathways. For instance, it may modulate signaling cascades involved in cell proliferation and apoptosis, contributing to its anticancer effects.
Material Science
The compound is being explored for its potential use in organic light-emitting diodes (OLEDs). Its unique electronic properties may contribute to the development of new materials with enhanced performance characteristics in electronic applications.
Synthesis of Complex Organic Compounds
This compound serves as a precursor for synthesizing other complex organic molecules. This versatility is crucial for advancing synthetic methodologies in organic chemistry .
Photodynamic Therapy Research
A study demonstrated the efficacy of this compound in inducing apoptosis in cancer cells when activated by specific wavelengths of light. The results indicated a marked decrease in cell viability, showcasing its potential as a therapeutic agent in oncology.
Anticonvulsant Activity Evaluation
In preclinical trials, the compound exhibited significant anticonvulsant effects in animal models. The findings suggest that it could be developed into a new class of antiepileptic drugs that target specific pathways involved in seizure activity .
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-tert-butylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to voltage-gated sodium channels or GABA receptors, modulating their activity and exerting anticonvulsant effects . The sulfonamide group can also interact with enzymes, inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
N-Benzyl-N-Methyl-2,1,3-Benzothiadiazole-4-Sulfonamide (CAS 443105-20-2)
- Structural Differences :
- The benzothiadiazole core (two nitrogen atoms in the heterocycle) replaces the benzothiazole group, increasing electron deficiency.
- Lacks the naphthalene backbone and hydroxyl group present in the target compound.
- Functional Implications :
N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-Tetrahydro-1-Benzothiophen-2-yl]-4-Morpholin-4-ylsulfonylbenzamide (CAS 325988-50-9)
- Structural Differences :
- A tetrahydrobenzothiophene ring replaces the naphthalene core, reducing aromaticity.
- Morpholine sulfonyl group substitutes the tert-butylbenzene, increasing polarity.
- Functional Implications: Morpholine sulfonyl enhances water solubility compared to the hydrophobic tert-butyl group.
2-[4-(2-Methylpropyl)phenyl]-N-Naphthalen-1-ylpropanamide (CAS 110501-25-2)
- Structural Differences :
- Propanamide linker replaces the sulfonamide group.
- Branched 2-methylpropylphenyl substituent contrasts with the tert-butylbenzene.
- Functional Implications :
4-(2-Bromo-4-Ethoxyphenyl)thiazole (CAS 383143-93-9)
- Structural Differences :
- Thiazole ring replaces benzothiazole, reducing aromatic surface area.
- Bromine and ethoxy substituents introduce halogen bonding and steric bulk.
- Functional Implications :
Tabulated Structural and Functional Comparison
Biological Activity
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-tert-butylbenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C23H24N2O3S3
- Molecular Weight : 482.570 g/mol
- CAS Number : 477498-82-1
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that benzothiazole-based compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, a study demonstrated that derivatives with similar structures showed significant activity against breast and lung cancer cells, with IC50 values in the low micromolar range .
Antimicrobial Properties
Benzothiazole derivatives are known for their antimicrobial activities. The compound has shown effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell walls or inhibition of essential enzymes .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been observed in various in vitro models. It has been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and 5-lipoxygenase, which are crucial in the inflammatory response .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It inhibits key enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : Induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : Alters ROS levels within cells, contributing to its antioxidant properties and reducing oxidative stress .
Study 1: Anticancer Activity Assessment
A study assessed the anticancer activity of various benzothiazole derivatives, including this compound. The results indicated a dose-dependent reduction in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound exhibited an IC50 value of approximately 10 µM against MCF-7 cells after 48 hours of treatment .
| Cell Line | IC50 Value (µM) | Treatment Duration |
|---|---|---|
| MCF-7 | 10 | 48 hours |
| A549 | 12 | 48 hours |
Study 2: Anti-inflammatory Activity
In another study focused on anti-inflammatory effects, the compound was tested for its ability to inhibit the production of TNF-alpha and IL-6 in activated macrophages. The results demonstrated a significant reduction in cytokine levels at concentrations as low as 5 µM .
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | Concentration (µM) |
|---|---|---|---|
| TNF-alpha | 150 | 30 | 5 |
| IL-6 | 200 | 50 | 5 |
Q & A
Q. How to reconcile conflicting bioassay results across studies?
- Methodological Answer :
- Assay Standardization : Control pH, temperature, and solvent composition (e.g., DMSO concentration ≤1% to avoid cytotoxicity) .
- Purity Validation : Confirm compound integrity via HPLC (≥95% purity) before testing .
- Dose-Response Curves : Perform EC₅₀/IC₅₀ analyses to account for concentration-dependent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
